2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one
Overview
Description
2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one is a chemical compound that belongs to the class of dibenzothiazepines. This compound is known for its structural complexity and potential applications in various fields, including pharmaceuticals and chemical research. It is a derivative of dibenzo[b,f][1,4]thiazepine, with a chlorine atom substituted at the second position and a ketone group at the eleventh position.
Scientific Research Applications
2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Biochemical Analysis
Biochemical Properties
2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one has been found to interact with multiple receptors, including dopamine D1, D2, and D3 receptors, serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, and α1A, α1B, and α2C adrenergic receptors . These interactions suggest that this compound could have a significant role in various biochemical reactions involving these receptors.
Cellular Effects
Its interactions with various receptors suggest that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one typically involves the chlorination of dibenzo[b,f][1,4]thiazepine-11(10H)-one. One common method includes the use of chlorinated oxidants in the presence of N,N-Dimethylaniline and toluene as solvents . The reaction is carried out under controlled conditions to ensure the selective chlorination at the second position.
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process to ensure high purity and yield. The process includes the recovery of solvents and reagents to minimize environmental impact and reduce costs . The final product is often purified through crystallization or chromatography techniques to meet pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted dibenzothiazepines depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one involves its interaction with various molecular targets. In the context of its use in pharmaceuticals, it is known to interact with dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders . The compound acts as an antagonist at these receptors, thereby modulating neurotransmitter activity and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quetiapine: A well-known antipsychotic drug that shares a similar dibenzothiazepine structure but with different substituents.
Clozapine: Another antipsychotic with a similar core structure but different pharmacological properties.
Uniqueness
2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substitution at the second position and ketone group at the eleventh position differentiate it from other dibenzothiazepines, influencing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
8-chloro-5H-benzo[b][1,4]benzothiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOLKGDSZJQEEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(S2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334945 | |
Record name | 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601334945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3159-04-4 | |
Record name | 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3159-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzo(b,f)(1,4)thiazepin-11(10H)-one, 2-chloro | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003159044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601334945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE, 2-CHLORO | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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